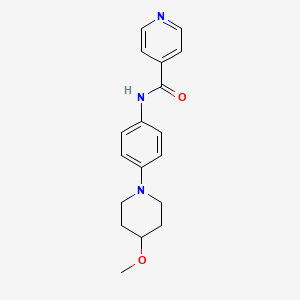

N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide

Description

N-(4-(4-Methoxypiperidin-1-yl)phenyl)isonicotinamide is a synthetic compound featuring an isonicotinamide core linked to a phenyl ring substituted with a 4-methoxypiperidin-1-yl group. The piperidine moiety introduces conformational flexibility, while the methoxy group modulates electronic properties and lipophilicity.

Properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-17-8-12-21(13-9-17)16-4-2-15(3-5-16)20-18(22)14-6-10-19-11-7-14/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZADDNRRYBHFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide typically involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with isonicotinoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of receptor-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to enhance the binding affinity of the compound to its target, thereby increasing its biological activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide with structurally related compounds from the evidence, highlighting key differences in substituents, physical properties, and functional groups:

Key Findings from Structural Comparisons:

Piperidine vs. Alkoxy/Amino Substitutions: The target’s 4-methoxypiperidin-1-yl group likely enhances solubility compared to purely hydrophobic substituents (e.g., heptyloxy in ). The piperidine ring’s rigidity may also influence binding specificity in biological targets.

Impact of Electron-Withdrawing Groups :

- Chloro and trifluoromethyl substituents (e.g., compound 7k and CF₃ derivatives ) increase electrophilicity, which could enhance reactivity in drug-target interactions but may also raise toxicity risks.

Hydrazine derivatives exhibit metal-chelating properties, useful in designing enzyme inhibitors or coordination polymers (see for porous polymer applications).

Synthetic Yields :

- Yields for analogs range from 26% to 82%, with chloro and nitro derivatives generally showing lower yields due to steric or electronic challenges .

Research Implications and Gaps

- Physicochemical Properties : The target compound’s methoxypiperidine group may balance lipophilicity and solubility, but experimental data on melting points, logP, or solubility are needed.

- Testing the target against similar targets (e.g., Mycobacterium tuberculosis or inflammatory pathways) is warranted.

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxy group and an isonicotinamide moiety. This unique structure contributes to its biological activity, particularly in receptor interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. Notably, it has been identified as a potential ligand that may enhance receptor-ligand interactions, thereby modulating various biological pathways. The piperidine ring is believed to enhance binding affinity, which is crucial for its pharmacological effects .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of the neurotensin 1 receptor. This receptor is implicated in various neurological conditions, making this compound a candidate for therapeutic applications in treating neurodegenerative diseases and psychiatric disorders .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Receptor Modulation | Acts as an agonist for the neurotensin 1 receptor, enhancing neurotensin signaling pathways. |

| Neuroprotective Effects | Potentially beneficial in neuroprotection and pain management. |

| Therapeutic Applications | Investigated for use in treating neurodegenerative diseases and certain cancers. |

Study on Neurotensin Receptor Interaction

A study demonstrated that this compound significantly increased neurotensin signaling in vitro. This was measured by assessing changes in intracellular calcium levels upon receptor activation. The compound showed a binding affinity comparable to other known agonists, suggesting its potential as a therapeutic agent.

In Vivo Efficacy

In vivo studies have indicated that administration of this compound in animal models led to improved outcomes in models of neurodegeneration. Specifically, treated animals exhibited reduced symptoms associated with cognitive decline and enhanced recovery from induced stress conditions .

Comparison with Similar Compounds

This compound can be compared to similar compounds to understand its unique properties better:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide | Similar piperidine structure | Different substitution pattern affecting activity |

| N-(4-Aminophenyl)isonicotinamide | Amino group instead of piperidine | Greater solubility but reduced receptor specificity |

| 3-Methoxy-N-(4-pyridyl)isonicotinamide | Pyridine instead of piperidine | Different pharmacokinetic profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.